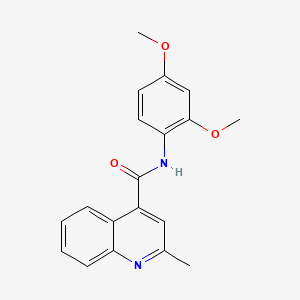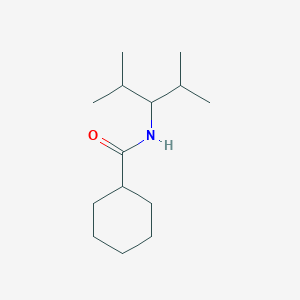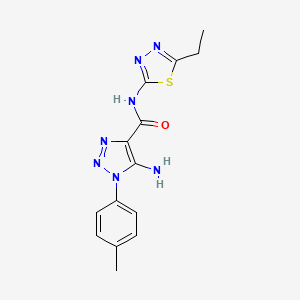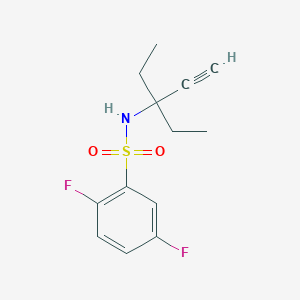![molecular formula C17H18ClFN2O B4747287 N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4747287.png)
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea, also known as CFMPU, is a synthetic compound that has been widely used in scientific research applications. It belongs to the class of urea derivatives and has been found to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea has been extensively used in scientific research as a tool to investigate the function and regulation of various ion channels and receptors. It has been found to modulate the activity of several ion channels, including GABA-A receptors, NMDA receptors, and voltage-gated calcium channels. This compound has also been used to study the role of these ion channels in various physiological processes, such as synaptic transmission, learning, and memory.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea involves the modulation of ion channel activity through allosteric binding. This compound binds to a specific site on the ion channel, which leads to a conformational change that alters the channel's activity. This modulation of ion channel activity can either enhance or inhibit the function of the ion channel, depending on the specific channel and the context of the experiment.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, which leads to increased inhibitory neurotransmission and anxiolytic effects. This compound has also been found to inhibit the activity of NMDA receptors, which leads to decreased excitatory neurotransmission and analgesic effects. Additionally, this compound has been found to modulate the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea is its high potency and selectivity for specific ion channels and receptors. This allows for precise modulation of ion channel activity, which is essential for investigating their function and regulation. Additionally, this compound is relatively stable and easy to handle, making it a convenient tool for laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. One of the main limitations is its potential for off-target effects, which can lead to unintended modulation of other ion channels or receptors. Additionally, this compound's potency and selectivity can make it difficult to assess the physiological relevance of its effects, as the concentrations required for modulation may be higher than those found in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea. One area of interest is the development of more selective and potent this compound analogs, which could be used to investigate the function and regulation of specific ion channels and receptors with greater precision. Another area of interest is the investigation of this compound's effects on different cell types and in different physiological contexts, as this could provide insights into the role of ion channels and receptors in various physiological processes. Finally, the development of new techniques for assessing ion channel activity, such as optogenetics and voltage imaging, could provide new avenues for investigating the effects of this compound and other ion channel modulators.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-3-15(12-6-4-11(2)5-7-12)20-17(22)21-16-9-8-13(18)10-14(16)19/h4-10,15H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWETIIOUUSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1-piperidinecarboxamide](/img/structure/B4747211.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4747214.png)
![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4747217.png)
![ethyl 2-(3-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747222.png)

![5-ethyl-N-{4-[N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4747232.png)

![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4747245.png)

![ethyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4747256.png)

![3-cyclopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole](/img/structure/B4747264.png)
